molecular formula C10H4Cl3FN2O B1607595 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one CAS No. 72396-65-7

4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B1607595
CAS RN: 72396-65-7
M. Wt: 293.5 g/mol
InChI Key: DPDKBLILZSKEND-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DCPI and is a pyridazine derivative that exhibits unique properties that make it a valuable tool in scientific research.

Scientific Research Applications

Anticancer and Antioxidant Activity

  • Anticancer Activity : New series of 3(2H)-one pyridazinone derivatives, synthesized for potential antioxidant activity, have shown promising results in in-vitro antioxidant assays. These compounds were evaluated for their anticancer activity through molecular docking studies, suggesting a potential route for developing novel anticancer agents (Mehvish & Kumar, 2022).

  • Antioxidant and Antiangiogenic Properties : A study on new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives revealed their inhibitory effects on human cancer cell lines and their potential as antiangiogenic and antioxidant agents. The compounds showed inhibitory activity close to that of standard methotrexate and demonstrated significant antiangiogenic activity against various proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Myocardial Perfusion Imaging

  • PET Imaging : The synthesis and evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging (MPI) with PET highlighted the potential of these compounds as MPI agents. The study provided insights into the high heart uptake and low background uptake in animal models, demonstrating their applicability in cardiac imaging (Mou et al., 2012).

Novel Synthesis Methods and Chemical Properties

  • Synthesis Techniques : Research on the synthesis of pyridazinone derivatives explores their use as precursors for developing novel heterocyclic systems. These studies contribute to the understanding of their chemical properties and potential applications in designing new therapeutic agents (Heinisch, Haider, & Moshuber, 1994).

  • Photophysical Properties : Investigation into the photophysical properties of 3(2H)-pyridazinone derivatives using solvatochromic approaches has shed light on their potential use in developing fluorescent probes and materials for optical applications. The study emphasizes the importance of understanding the solvent effects on the photophysical behavior of these compounds (Desai et al., 2017).

properties

IUPAC Name

4,5-dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3FN2O/c11-6-3-5(1-2-8(6)14)16-10(17)9(13)7(12)4-15-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKBLILZSKEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371450
Record name 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one

CAS RN

72396-65-7
Record name 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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